![molecular formula C11H10N2O4S B1300768 (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 332871-56-4](/img/structure/B1300768.png)

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Vue d'ensemble

Description

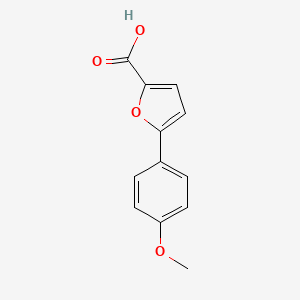

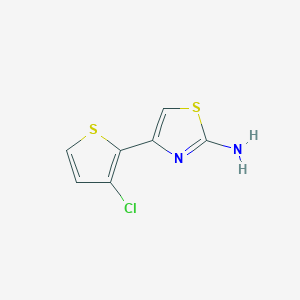

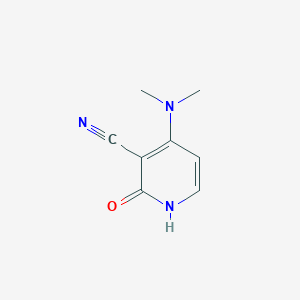

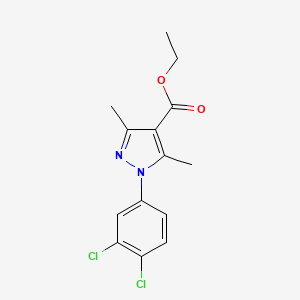

The compound (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid and its derivatives have been the subject of research due to their potential antibacterial activities. These compounds have been evaluated using various computational methods to understand their interactions with bacterial cell lines and predict their efficacy as antimicrobial agents .

Synthesis Analysis

The synthesis of related compounds, such as N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas, has been reported. These compounds are synthesized from 2-amino-5-aryl-1,3,4-oxadiazoles, and their structures have been confirmed through spectroscopic methods such as IR, 1H NMR, and elemental analysis. The optimal reaction conditions for their synthesis have also been compared and analyzed .

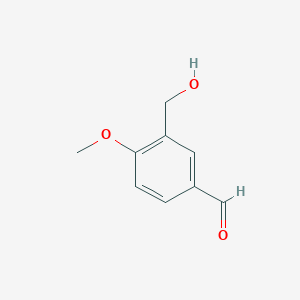

Molecular Structure Analysis

The molecular parameters of these compounds have been calculated using Density Functional Theory (DFT). The electronic descriptors obtained from these calculations are crucial for understanding the molecular basis of their anti-Pseudomonas aeruginosa activities. The molecular structure is a key factor in the interaction with the bacterial cell line receptors .

Chemical Reactions Analysis

The interaction of these compounds with bacterial receptors has been studied using docking methods. The docking studies provide insights into the ligand-receptor interactions, which are essential for the antibacterial activity. For instance, one of the derivatives showed a high affinity for binding to the active site of the P. aeruginosa cell line .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Log P, molecular weight, dipole moment, chemical hardness, chemical potential, and solvation energy, have been obtained through DFT. These properties have a balanced connection with the experimental antibacterial activity, as evidenced by the agreement between the predicted bioactivity (IC50) and the observed IC50 values. The QSAR models developed from these properties have been successful in predicting the bioactivity of the compounds .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study by Karabasanagouda, Adhikari, and Shetty (2007) focuses on the synthesis of new 1,3,4-oxadiazoles, including compounds structurally similar to (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid. These compounds have been synthesized through a multi-step reaction sequence and show promising in vitro antibacterial testing against four pathogenic strains and antifungal screening against three fungi, indicating potential as antimicrobials (Karabasanagouda et al., 2007).

Pharmacological Screening

Shaharyar et al. (2016) utilized similar compounds for pharmacological screening, particularly focusing on anticonvulsant properties. This indicates that derivatives of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid might be significant in developing new pharmacological agents, especially in the field of neurology (Shaharyar et al., 2016).

QSAR and Docking Studies for Antimicrobial Activity

Oyebamiji et al. (2018) conducted a study on the molecular parameters and antimicrobial activity of similar compounds. They used density functional theory (DFT), quantitative structure-activity relationship (QSAR), and docking methods to predict bioactivity, showing a balanced connection between molecular parameters and experimental anti-bacterial activity. This research highlights the role of computational methods in understanding and predicting the bioactivity of such compounds (Oyebamiji et al., 2018).

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Salahuddin, Shaharyar, Mazumder, and Abdullah (2017) explored the antimicrobial activity of 1,3,4-oxadiazole bearing benzimidazole derivatives. Their findings show that certain compounds were highly effective against Escherichia coli and Staphylococcus aureus, indicating the potential of these derivatives in treating bacterial infections (Salahuddin et al., 2017).

Orientations Futures

Oxadiazoles, including 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Propriétés

IUPAC Name |

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c14-10(15)7-18-11-13-12-9(17-11)6-16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJLAWJXKWHCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)